![molecular formula C14H25NO5 B13165867 1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid](/img/structure/B13165867.png)
1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid
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Overview
Description
1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound’s structure includes a pyrrolidine ring, a methyl group, and a propan-2-yloxy substituent, making it a versatile intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid typically involves the following steps:
Protection of the amine group: The starting material, which contains a free amine group, is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Formation of the pyrrolidine ring: The Boc-protected amine undergoes cyclization with appropriate reagents to form the pyrrolidine ring.
Introduction of the propan-2-yloxy group: The pyrrolidine intermediate is then reacted with an appropriate alkylating agent, such as isopropyl bromide, under basic conditions to introduce the propan-2-yloxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propan-2-yloxy group, where nucleophiles such as halides or amines can replace the existing substituent.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: NaI, KBr, NH3, DMF
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid is a synthetic organic compound belonging to the pyrrolidine carboxylic acids class. It contains a tert-butoxycarbonyl (Boc) protecting group, commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound features a pyrrolidine ring, a methyl group, and a propan-2-yloxy substituent, making it a versatile intermediate in various chemical processes.
Scientific Research Applications
This compound has several applications in scientific research:
- Chemistry It is employed as an intermediate in synthesizing complex organic molecules, including agrochemicals and pharmaceuticals.
- Biology Due to its structural features, it can be used to study enzyme mechanisms and protein-ligand interactions.
- Medicine It serves as a building block for potential drug candidates, especially in antiviral and anticancer research.
- Industry Its unique reactivity and stability make it useful in producing fine chemicals and specialty materials.
Chemical Reactions
This compound can undergo different chemical reactions:
- Oxidation It can be oxidized using oxidizing agents like potassium permanganate KMnO4 or chromium trioxide CrO3 to produce corresponding oxidized products.
- Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride LiAlH4 or sodium borohydride NaBH4 to yield reduced derivatives.
- Substitution Nucleophilic substitution reactions can occur at the propan-2-yloxy group, where nucleophiles like halides or amines can replace the existing substituent.
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: The specific pathways depend on the biological context and the target molecules. For example, in antiviral research, the compound may inhibit viral replication by targeting viral enzymes or proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-[(tert-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid
- (S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid
- (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid
Uniqueness
1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of the propan-2-yloxy group differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications.
Biological Activity
1-[(tert-Butoxy)carbonyl]-2-methyl-4-(propan-2-yloxy)pyrrolidine-2-carboxylic acid is a synthetic organic compound classified as a pyrrolidine carboxylic acid. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during various reactions. The general synthesis of this compound involves several key steps, including the formation of the pyrrolidine ring and the introduction of the propan-2-yloxy group.
Synthetic Route Overview
- Formation of the Pyrrolidine Ring : Utilizing appropriate precursors to create the pyrrolidine structure.
- Introduction of Functional Groups : Adding the tert-butoxycarbonyl and propan-2-yloxy groups through selective reactions.
- Purification : Employing techniques such as chromatography to isolate the desired product.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its interaction with multiple molecular targets.
Key Findings
- Modulation of Molecular Targets : Interaction studies indicate that this compound can modulate the activity of specific receptors and enzymes, which may lead to therapeutic applications.
- Potential as an NMDA Receptor Antagonist : Research suggests that derivatives similar to this compound exhibit selectivity for NMDA receptors, which are critical in neurological functions and disorders .
- Antiviral Properties : Some studies have indicated that related compounds may serve as intermediates for antiviral drugs, enhancing their relevance in drug development .
Structure-Activity Relationship (SAR)
The SAR studies reveal how variations in the chemical structure influence biological activity. For instance, modifications in substituents can significantly affect receptor binding affinity and selectivity.
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid | Similar Boc protection | Lacks propan-2-yloxy group |
1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | Hydroxyl group instead of propan group | Potentially different biological activity |
(2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid | Methoxy substituent | Different reactivity profile due to methoxy group |
This table illustrates how subtle changes can lead to significant differences in biological behavior, emphasizing the importance of structural considerations in drug design.
Case Studies
Several case studies have investigated the biological implications of compounds related to this compound:
- NMDA Receptor Antagonists : A study demonstrated that certain analogs showed high potency as NMDA receptor antagonists with IC50 values as low as 200 nM, indicating their potential for treating neurological disorders .
- Chiral Separation Processes : Research on chiral separation methods for related compounds highlighted efficient strategies that could enhance the production of biologically active enantiomers, thus improving therapeutic efficacy .
- Antiviral Drug Development : Investigations into compounds with similar frameworks revealed their role as intermediates in synthesizing antiviral agents, showcasing their significance in pharmaceutical applications .
Properties
Molecular Formula |
C14H25NO5 |
---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-yloxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C14H25NO5/c1-9(2)19-10-7-14(6,11(16)17)15(8-10)12(18)20-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,16,17) |
InChI Key |
TYOOPTRHUCOGPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CC(N(C1)C(=O)OC(C)(C)C)(C)C(=O)O |
Origin of Product |
United States |
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